

Summary of Phase 1 Clinical Trial Findings

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Compound Focus: Motesanib

CAS No.: 453562-69-1

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Trial Focus **Combination Therapies** **Key Findings (MTD & Safety)** **Pharmacokinetics (PK)**

| **First-in-Human (Monotherapy)** [1] | **Motesanib** alone | **MTD: 125 mg QD** • Most common related Grade 3 AEs: Hypertension (23%), Fatigue (9%), Diarrhea (5%) [1] | No accumulation with daily dosing [1] | | **Metastatic Breast Cancer** [2] | With Paclitaxel or Docetaxel | **MTD: 125 mg QD** • Tolerable in combination with taxanes • Grade 3 related AEs: Cholecystitis, Hypertension [2] | PK parameters similar to previous monotherapy studies [2] | | **Advanced Solid Tumors** [3] | With Gemcitabine and Erlotinib | **MTD: 100 mg QD** (with gemcitabine + erlotinib 100 mg) **125 mg QD** (tolerable only with erlotinib 150 mg alone) • Common related AEs: Diarrhea, Nausea, Vomiting, Fatigue (mostly Grade <3) [3] | • **Motesanib** PK not markedly altered by combination. • Erlotinib exposure appeared lower when combined with gemcitabine and/or **motesanib** [3] |

Molecular Targets and Experimental Evidence

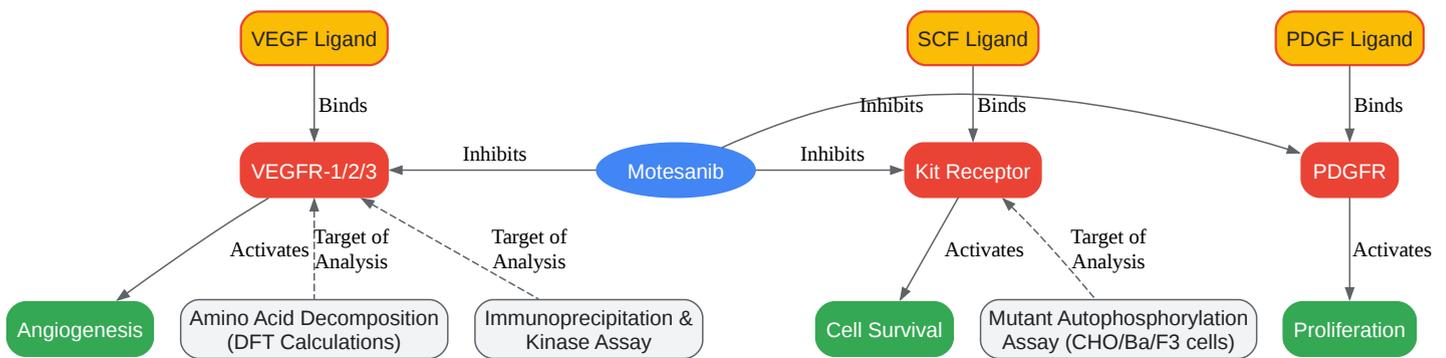
Motesanib is an orally administered small-molecule antagonist belonging to the angiokinase inhibitor class. Its mechanism of action is directed against key receptors involved in angiogenesis and tumor growth [4] [5].

- **Primary Targets:** It potently inhibits **Vascular Endothelial Growth Factor Receptors 1, 2, and 3 (VEGFR-1, -2, -3)**, the **Platelet-Derived Growth Factor Receptor (PDGFR)**, and **Kit** (stem cell factor receptor) [4] [6] [7].
- **Binding Analysis:** A density-functional theory (DFT) study analyzing the binding pose of **motesanib** in the VEGFR-2 active site identified key hydrogen bond interactions with residues **Glu885, Asp1046**,

and **Cys919**, which contribute significantly to the binding energy [5].

- **Kit Inhibition:** Preclinical studies showed **motesanib** inhibits autophosphorylation of various primary and secondary **Kit mutants**, including some associated with imatinib resistance in Gastrointestinal Stromal Tumors (GIST), such as V560D/V654A and V560D/T670I. However, it did not inhibit the imatinib-resistant D816V mutant [6].

The following diagram illustrates the primary signaling pathways targeted by **motesanib** and the experimental workflow used to characterize its binding and cellular effects.



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Motesanib targets key tyrosine kinase receptors, inhibiting pro-tumorigenic signaling pathways. Experimental methods like DFT calculations and kinase assays characterized its binding and inhibitory effects.

Experimental Protocols for Key Assays

The following provides detailed methodologies for critical experiments used to characterize **motesanib**'s activity.

1. Cell-Based Kinase Autophosphorylation Assay [6]

- **Purpose:** To determine the half-maximal inhibitory concentration (IC₅₀) of **motesanib** against wild-type and mutant Kit.
- **Cell Line:** Chinese Hamster Ovary (CHO) cells stably transfected with wild-type or mutant isoforms of KIT.
- **Procedure:**
 - Seed cells in 96-well tissue culture plates.
 - Treat with serial dilutions of **motesanib** or a control (e.g., imatinib) for 2 hours.
 - For wild-type KIT, stimulate with Stem Cell Factor (SCF) for 10 minutes post-inhibitor treatment. Activating mutants are constitutively active and do not require SCF stimulation.
 - Lyse cells and use an immunoassay (e.g., DELFIA) to quantify phosphorylated Kit.
 - Capture Kit from lysates using an anti-Kit antibody coated on a plate.
 - Detect phosphotyrosine using an anti-phosphotyrosine antibody (e.g., 4G10) and a europium-labeled secondary antibody.
 - Measure luminescence and calculate IC₅₀ values.

2. In Vivo Hair Depigmentation Assay [6]

- **Purpose:** A functional, surrogate assay to demonstrate systemic inhibition of Kit signaling *in vivo*, as Kit is required for melanocyte survival and pigmentation.
- **Model:** C57B6 mice.
- **Procedure:**
 - Depilate a defined area of skin on the mouse flank.
 - Initiate oral administration of **motesanib** or vehicle control immediately after depilation and continue for 21 days.
 - Photograph the regrown hair on day 21 and again after a second depilation on day 35.
 - Assess the degree of hair depigmentation (whitening) as visual evidence of Kit pathway inhibition.

3. HUVEC Proliferation and Combination with Radiation [7]

- **Purpose:** To evaluate the anti-angiogenic effect of **motesanib** alone and in combination with radiation on endothelial cells.
- **Cell Line:** Human Umbilical Vein Endothelial Cells (HUVECs).
- **Proliferation Assay (Crystal Violet):**
 - Culture HUVECs in basal medium with 2% FBS, without exogenous growth factors.
 - Stimulate cells with VEGF every 24 hours for 4 days in the presence of **motesanib** or vehicle.
 - Fix and stain cells with crystal violet.
 - Quantify staining intensity to determine the inhibitory effect on VEGF-driven proliferation.
- **Combination with Radiation:**
 - Plate HUVECs and treat with **motesanib** or vehicle.
 - Three hours later, irradiate half of the plates with a single dose (e.g., 2 Gy).

- Trypsinize and count cells at specified days (e.g., day 3 and 4) to establish growth curves under different conditions (control, **motesanib** alone, radiation alone, combination).

Subsequent Development and Current Status

Motesanib progressed to Phase 2 and 3 trials in various cancers, including NSCLC, breast cancer, and thyroid cancer [4]. However, the drug was **not found to show sufficient efficacy for further development** in large Phase 3 trials. A Phase 3 study (MONET1) in non-squamous non-small cell lung cancer (NSCLC) failed to meet its primary endpoint [4] [8], and development was ultimately abandoned by Takeda [4].

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